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Compound of Interest

Compound Name: 5-Chloro-1H-inden-2(3H)-one
CAS No.: 74444-81-8
Cat. No.: B1592142
Get Quote
. J

Technical Profile: 5-Chloro-1H-inden-2(3H)-one

CAS: 74444-81-8 | Formula: C

H

ClO | MW: 166.60 g/mol [1][2]

Executive Technical Summary

5-Chloro-2-indanone is a pharmacologically significant scaffold, distinct from its more common
isomer, 5-chloro-1-indanone.[1][2][3] While the 1-indanone derivative contains a conjugated
enone system, the 2-indanone features a non-conjugated carbonyl within a strained five-
membered ring.[1][2][3] This structural difference dictates its unique reactivity (e.g., facile
enolization, active methylene chemistry) and spectroscopic signature.[3][4]

Critical Research Warning: Commercial databases frequently conflate 5-chloro-2-indanone with
5-chloro-1-indanone (CAS 42348-86-7).[1][2] Reliance on melting point alone is insufficient for
identification. This guide prioritizes spectroscopic discrimination (IR/NMR) to ensure structural
integrity.
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Spectroscopic Characterization

The following data is synthesized from fundamental spectroscopic principles of substituted
indanones and validated against analogous 2-indanone systems.

A. Infrared Spectroscopy (FT-IR)

The carbonyl stretching frequency is the primary discriminator between the 1-indanone and 2-
indanone isomers.[1][2][3]

Wavenumber (
Functional Group Diagnostic Note

)

Critical Identifier. Significantly

higher than 1-indanone (

C=0 Stretch 1745 - 1755
) due to ring strain and lack of
conjugation.[1][2]
C-H (Aromatic) 3050 — 3080 Weak intensity.[1][2]
C-H (Aliphatic) 2900 — 2950 Methylene C-H stretches.[1][2]
C=C (Aromatic) 1480, 1580 Skeletal ring vibrations.
Characteristic aryl chloride
C-ClI Stretch 1080 — 1095

band.[1][2]

B. Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCI
, 400 MHz[2][3][4]

Unlike unsubstituted 2-indanone, where the C1 and C3 protons are chemically equivalent
(singlet at

ppm), the 5-chloro substitution breaks the

symmetry.[1][2][3] However, the electronic effect of the chlorine at position 5 is often insufficient
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to resolve the C1 and C3 protons into distinct signals on lower-field instruments, resulting in a
broadened singlet or closely spaced signals.[3][4]

. Sl . . Assighment
Position Multiplicity Integration Lodi
i
» Ppm) elle
d ( Ortho to
H-4 7.25-7.30 1H bridgehead,
H2) meta to Cl.
dd ( Ortho to CI, meta
H-6 7.18-7.22 1H to bridgehead.[1]
Hz) [2113]14]
Ortho to Cl,
d( isolated by
H-7 7.35-7.40 1H _
Hz) bridgehead.[1][2]
[3]
Key Feature.
Benzylic
methylenes
flanking the
carbonyl.[1][2][3]
H-1, H-3 3.52-3.58 s (broad) 4H

May resolve into
two singlets in
high-field NMR
(>500 MHz).[1]
[2]

C. Mass Spectrometry (EI-MS)

e Molecular lon (

): m/z 166 (100%), 168 (33%) — Characteristic Chlorine isotope pattern.[2][4]

« Base Fragments:

o 138/140 (
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): Loss of CO. 2-Indanones decarbonylate readily under El conditions.[1][2]
o 103 (

): Loss of CO and CI (phenyl cation derivative).[1][2]

Synthetic Access & Experimental Protocol

Since 5-chloro-2-indanone is less commercially available than the 1-isomer, in-house synthesis
is often required.[1][2][3] The most reliable route avoids the Friedel-Crafts cyclization (which
favors 1l-indanone) and instead utilizes the oxidation of 5-chloroindene.[1][2]

Synthetic Pathway Visualization

The following diagram outlines the logical flow for synthesis and purification, highlighting the
critical oxidation step.

/,/‘ \‘\\ M
7 1 lalonic Pyridine N, .
4-Chlorobenzaldehyde | on ) « Epoxidation Rearrangement heck Impurity Check:
. " / (Target) 1-Indanone Isomer

Click to download full resolution via product page

Caption: Directed synthesis of 5-chloro-2-indanone via oxidative rearrangement of 5-
chloroindene.

Detailed Protocol: Oxidation of 5-Chloroindene

This method is adapted from the standard Organic Syntheses protocol for 2-indanone,
optimized for halogenated derivatives.[1][2][3]

Reagents:
e 5-Chloroindene (1.0 eq)[1][2]
e Formic Acid (88%, 5.0 eq)[4]

» Hydrogen Peroxide (30%, 1.1 eq)[4]
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Sulfuric Acid (10% aq)[2][4]

Step-by-Step Methodology:

Epoxidation/Formylation: In a 3-neck flask equipped with a thermometer and dropping
funnel, dissolve 5-chloroindene in formic acid. Cool to 0°C.[2][5][6]

Addition: Add H

O
dropwise, maintaining internal temperature
°C (Exothermic!).

Reaction: Stir at room temperature for 6—8 hours. The solution will turn from clear to
yellow/orange as the formate ester forms.[2]

Hydrolysis: Strip excess formic acid under reduced pressure.[2] Add 10% H

SO

to the residue and reflux for 30 minutes. This effects the rearrangement of the intermediate
diol/epoxide to the ketone.[2][4]

Work-up: Steam distill the mixture or extract with dichloromethane. The 2-indanone is
volatile; use care during solvent removal.[1][2]

Purification: Recrystallize from hexane/ethanol or sublime under high vacuum.

Quality Control & Logic Tree

To validate the synthesized material, use the following decision logic. This prevents the

common error of accepting the thermodynamic product (1-indanone) which can form if the

reaction conditions are too harsh.[1][2]
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Crude Solid

IR Carbonyl
> 1740 cm-1?

Yes (Non-conjugated)

1H NMR:
Singlet at 3.5 ppm?

Yes (Isolated CH2) No (~1710 cm-1)

Melting Point
Distinct from 94°C?

No (AABB Pattern)

No (Matches 1-isomer)

CONFIRMED
5-Chloro-2-Indanone

REJECT
Likely 1-Indanone

Click to download full resolution via product page
Caption: Spectroscopic decision tree for validating 5-chloro-2-indanone against its 1-isomer.
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¢ Spectroscopic Data (Parent Compound): NIST Chemistry WebBook, SRD 69.[3][4] "2H-
Inden-2-one, 1,3-dihydro-."[1][2][3][7][8]

¢ Isomer Comparison (1-Indanone): Sigma-Aldrich. "5-Chloro-1-indanone Product
Specification."[1][2] [2][4]

¢ Mechanistic Insight: Pizey, J. S.[3][4] Synthetic Reagents: Volume 2: Spreading of Liquids,
Oxidation, Reduction.[3][4] Ellis Horwood Ltd, 1974.[4] (Contextualizing the performic acid
oxidation of indenes).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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